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molecular formula C9H14ClN B1206113 N-Methylphenethylamine hydrochloride CAS No. 4104-43-2

N-Methylphenethylamine hydrochloride

Cat. No. B1206113
M. Wt: 171.67 g/mol
InChI Key: WIBADEXUNPVVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430027

Procedure details

Phenylacetaldehyde (24.0 g, 0.20 mol), a 33% solution of methylamine in ethanol (42.35 g, 0.41 mol) and methylamine hydrochloride (10.13 g, 14.8 mmol) were dissolved in methanol (200 ml). Sodium cyanoborohydride (3.77 g, 60 mmol) was introduced and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was evaporated in vacuo to ca. 50 ml, concentrated hydrochloric acid (40 ml) was added and once the exotherm had subsided the reaction mixture was stirred for 2 h. Water (200 ml) was introduced followed by potassium hydroxide (27 g, 0.48 mol) and the cooled solution was extracted with dichloromethane (7×100 ml). The combined dichloromethane extracts were extracted with 2N hydrochloric acid solution (200 ml) and 0.2N hydrochloric acid solution (200 ml). The combined acidic extracts were washed with dichloromethane (2×50 ml) and the aqueous phase was basified with 4N sodium hydroxide solution before being extracted with dichloromethane (2×100 ml). The combined extracts were dried (MgSO4) and evaporated to a residue (9.2 g) which was dissolved in toluene (200 ml) with methanol (5 ml) present. Chlorotrimethylsilane (8.63 ml) dissolved in toluene (300 ml) was added and the hydrochloride salt of N-methyl-2-phenylethylamine precipitated. After cooling the suspension, the solid was collected by filtration and dried in vacuo; 1H NMR (DMSO-d6)γ2.54 (3H, s, --CH3), 2.92-3.07 (4H, m, --CH2CH2 --), 7.20-7.40 (5H, m, Ar-H).
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.35 g
Type
reactant
Reaction Step One
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN.C(O)C.[ClH:15].CN.[C:18]([BH3-])#[N:19].[Na+].[OH-].[K+]>CO>[ClH:15].[CH3:18][NH:19][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,5.6,7.8,10.11|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
42.35 g
Type
reactant
Smiles
C(C)O
Name
Quantity
10.13 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.77 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
27 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo to ca. 50 ml, concentrated hydrochloric acid (40 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
was stirred for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Water (200 ml) was introduced
EXTRACTION
Type
EXTRACTION
Details
the cooled solution was extracted with dichloromethane (7×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined dichloromethane extracts were extracted with 2N hydrochloric acid solution (200 ml) and 0.2N hydrochloric acid solution (200 ml)
WASH
Type
WASH
Details
The combined acidic extracts were washed with dichloromethane (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
before being extracted with dichloromethane (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a residue (9.2 g) which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in toluene (200 ml) with methanol (5 ml) present
DISSOLUTION
Type
DISSOLUTION
Details
Chlorotrimethylsilane (8.63 ml) dissolved in toluene (300 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the hydrochloride salt of N-methyl-2-phenylethylamine precipitated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the suspension
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
Cl.CNCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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